![molecular formula C21H15ClO4 B3616121 4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B3616121.png)
4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate
Overview
Description
4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FCBP and is a derivative of benzoic acid. FCBP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of FCBP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. FCBP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FCBP has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
FCBP has been reported to have various biochemical and physiological effects. In vitro studies have shown that FCBP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FCBP has also been reported to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. In addition, FCBP has been reported to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using FCBP in lab experiments is its potential therapeutic applications in various fields, including medicine, materials science, and biology. FCBP is also relatively easy to synthesize using various methods. However, one of the limitations of using FCBP in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for FCBP research. One potential direction is the development of FCBP-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the development of FCBP-based materials for use in OLEDs and solar cells. Further studies are also needed to fully understand the mechanism of action of FCBP and its potential side effects.
Scientific Research Applications
FCBP has been investigated for its potential therapeutic applications in various scientific research studies. It has been reported to have anti-inflammatory, antitumor, and antimicrobial activities. FCBP has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, FCBP has been investigated for its potential use in the development of organic light-emitting diodes (OLEDs) and solar cells.
properties
IUPAC Name |
(4-formylphenyl) 4-[(4-chlorophenoxy)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4/c22-18-7-11-19(12-8-18)25-14-16-1-5-17(6-2-16)21(24)26-20-9-3-15(13-23)4-10-20/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALYRQZWPDDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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